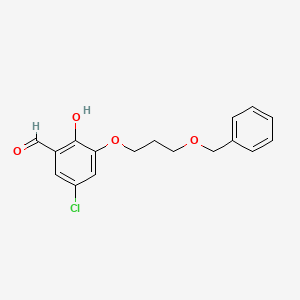
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde is an organic compound with a complex structure that includes a chlorinated benzaldehyde core, a hydroxy group, and a phenylmethoxypropoxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxy group to the benzaldehyde ring.
Etherification: The attachment of the phenylmethoxypropoxy side chain through an ether bond.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve the desired quality standards.
化学反应分析
Types of Reactions
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzoic acid.
Reduction: 5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating cellular pathways in cancer cells.
相似化合物的比较
Similar Compounds
5-chloro-2-hydroxy-3-methoxybenzaldehyde: Lacks the phenylmethoxypropoxy side chain.
2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde: Lacks the chlorine atom.
5-chloro-2-hydroxybenzaldehyde: Lacks both the methoxy and phenylmethoxypropoxy groups.
Uniqueness
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenylmethoxypropoxy side chain, in particular, distinguishes it from simpler analogs and may enhance its interactions with biological targets.
属性
分子式 |
C17H17ClO4 |
|---|---|
分子量 |
320.8 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde |
InChI |
InChI=1S/C17H17ClO4/c18-15-9-14(11-19)17(20)16(10-15)22-8-4-7-21-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,20H,4,7-8,12H2 |
InChI 键 |
VGENGIKSNQJMRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCCOC2=CC(=CC(=C2O)C=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole](/img/structure/B8634826.png)
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8634830.png)
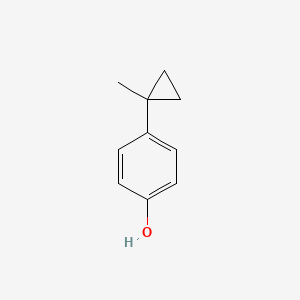
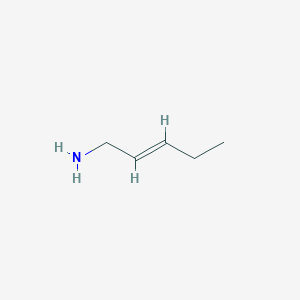
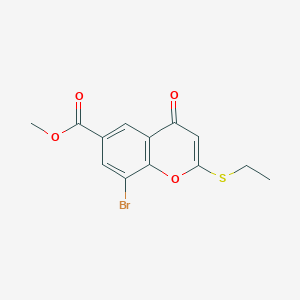
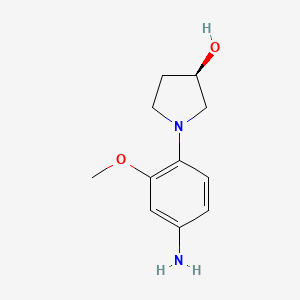
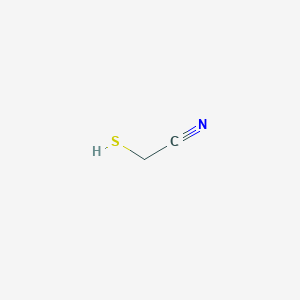
![(2-Methyl-thiazolo[4,5-h]quinazolin-8-yl)-phenyl-amine](/img/structure/B8634865.png)
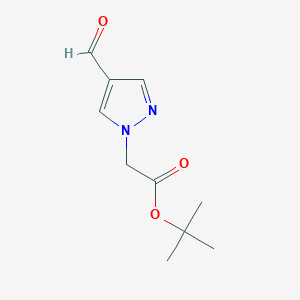
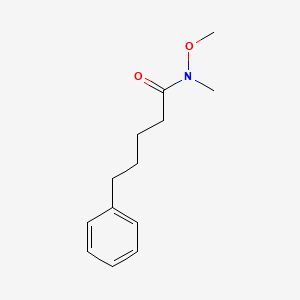
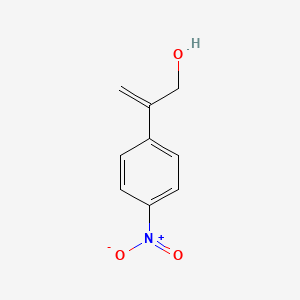
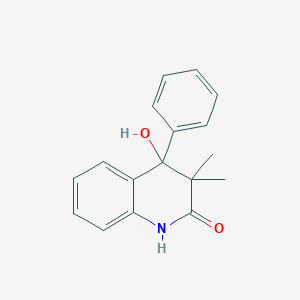
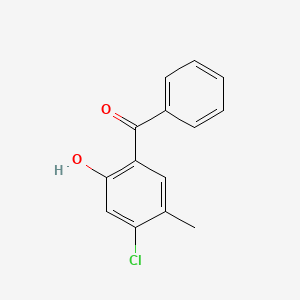
![3-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)aniline](/img/structure/B8634917.png)
